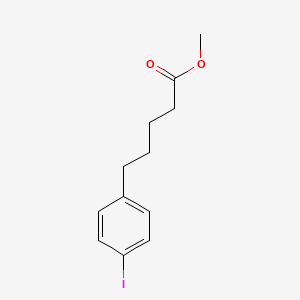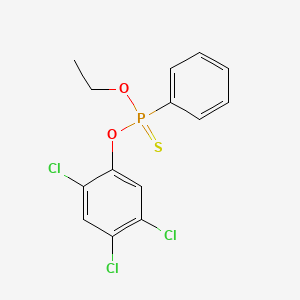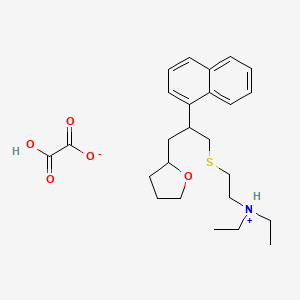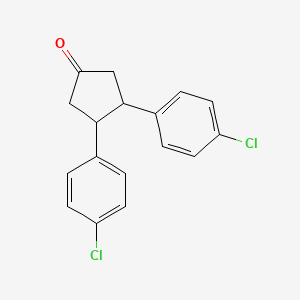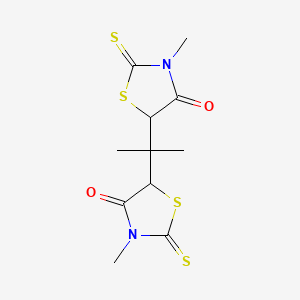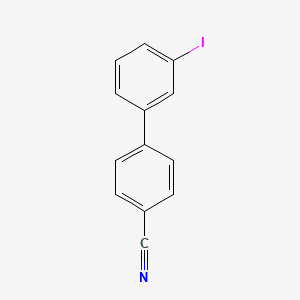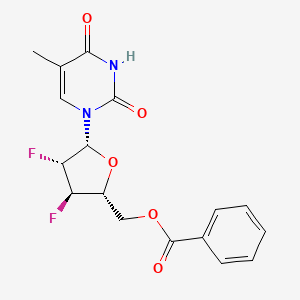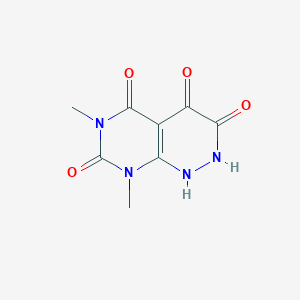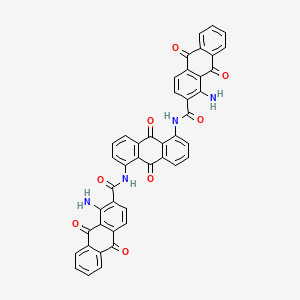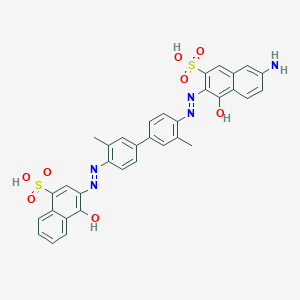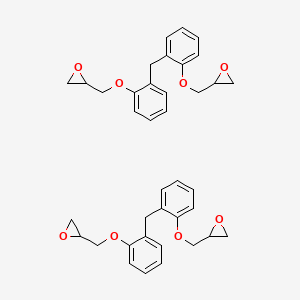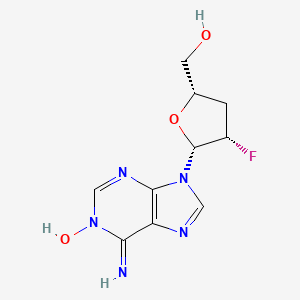
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic effects, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide” typically involves multiple steps, including the protection of functional groups, glycosylation, and oxidation. The starting materials are usually commercially available nucleosides or their derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow chemistry to enhance production efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying nucleoside analogs’ reactivity and stability.
Biology
In biological research, the compound can be used to study nucleic acid interactions, enzyme activities, and cellular uptake mechanisms. It may also be employed in developing new diagnostic tools or therapeutic agents.
Medicine
In medicine, nucleoside analogs like this compound are often investigated for their potential antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation by incorporating into nucleic acids and disrupting their function.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, diagnostic reagents, or other specialized chemicals.
作用机制
The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids, leading to chain termination or faulty replication. This can inhibit viral replication or induce apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the compound’s structure and the biological system in which it is used.
相似化合物的比较
Similar Compounds
9H-Purin-6-amine, 9-(2,3-dideoxy-beta-D-threo-pentofuranosyl)-: A similar nucleoside analog without the fluorine substitution.
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-arabino-pentofuranosyl)-: Another analog with a different sugar moiety.
Uniqueness
The presence of the fluorine atom in “9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-, 1-oxide” can significantly alter its chemical and biological properties. Fluorine substitution often enhances the compound’s stability, bioavailability, and binding affinity to target molecules, making it a unique and potentially more effective therapeutic agent.
属性
CAS 编号 |
132723-00-3 |
|---|---|
分子式 |
C10H12FN5O3 |
分子量 |
269.23 g/mol |
IUPAC 名称 |
[(2S,4S,5R)-4-fluoro-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O3/c11-6-1-5(2-17)19-10(6)15-3-13-7-8(12)16(18)4-14-9(7)15/h3-6,10,12,17-18H,1-2H2/t5-,6-,10+/m0/s1 |
InChI 键 |
PTEMTCLIAPVSOS-JFWOZONXSA-N |
手性 SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN(C3=N)O)CO |
规范 SMILES |
C1C(OC(C1F)N2C=NC3=C2N=CN(C3=N)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)
